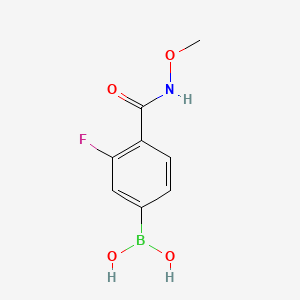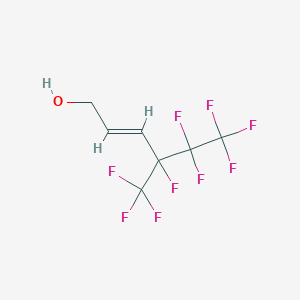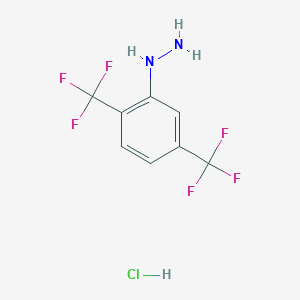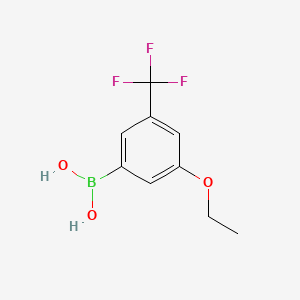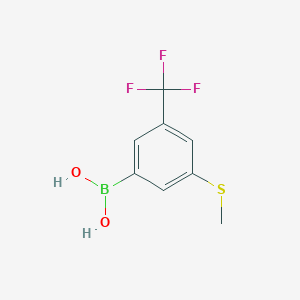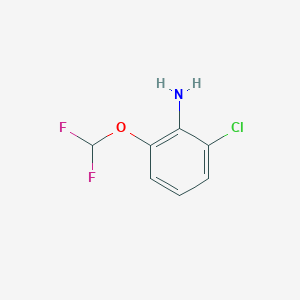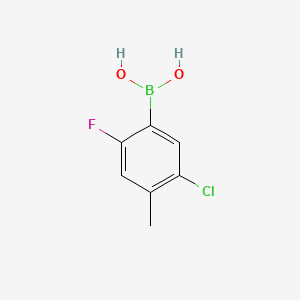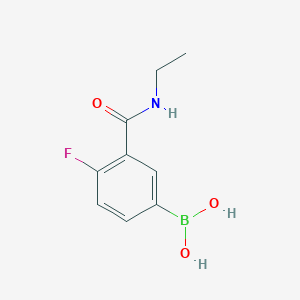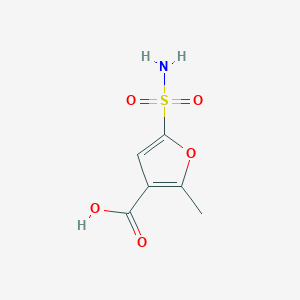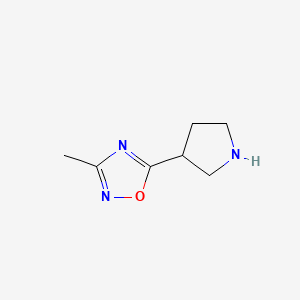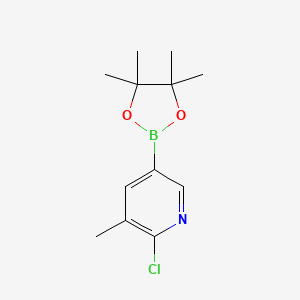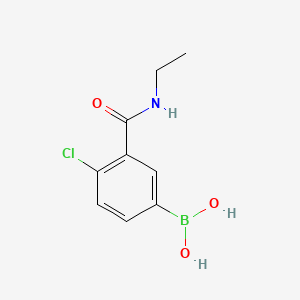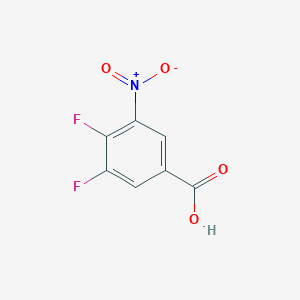![molecular formula C18H15F3N2O2 B1418095 (Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide CAS No. 1025617-09-7](/img/structure/B1418095.png)
(Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide
Overview
Description
(Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide, or 2-APTP, is a synthetic compound used in a variety of scientific research applications. It is a member of the class of compounds known as amides and is characterized by its unique structure, which consists of an amide group linked to a phenyl ring and a trifluoromethyl group. 2-APTP has several unique properties that make it a valuable tool for researchers in a variety of fields.
Scientific Research Applications
Synthesis and Chemical Properties
- (Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide and related compounds have been studied for their synthetic processes and chemical properties. One key study involves the synthesis of (Z)-2-(2-Acetyl-2 H-isoquinolin-1-ylidene)acetamides from 2-vinylbenzonitrile derivatives, highlighting the importance of iodine-mediated cyclization in producing such compounds (Kobayashi et al., 2007).
- Another study focuses on the generation of allylic carbanion species from derivatives of (Z)-2-Methyl-3-(phenylthio) propenoic acid and (E)-N-t-butyl-2-methyl-3-(phenylthio) propenamide, demonstrating the versatility of these compounds in reactions with aldehydes and ketones (Kitaoka et al., 1983).
Biological Activities and Pharmacological Potential
- Research on N-hydroxy-3-phenyl-2-propenamides, closely related to the compound , indicates their potential as novel inhibitors of human histone deacetylase (HDAC). These compounds exhibit potent enzyme inhibition and cell growth inhibition in human carcinoma cell lines, highlighting their potential in cancer therapy (Remiszewski et al., 2003).
- A related study on N-hydroxyphenylacrylamides and N-hydroxypyridin-2-ylacrylamides, which include structures similar to (Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide, evaluates their effectiveness as HDAC inhibitors. These compounds demonstrated remarkable stability and showed antitumor activity in vivo, indicating their potential in treating human disorders like cancer and neurodegenerative diseases (Thaler et al., 2010).
Solubility and Thermodynamic Properties
- The solubility of derivatives similar to (Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide, such as N-(4-Methylphenyl-Z-3-chloro-2-(phenylthio)propenamide, has been studied in various solvents. This research is crucial for understanding the compound's behavior in different environments and for optimizing its use in various applications, including pharmaceutical formulations (Souza et al., 2018).
properties
IUPAC Name |
3-hydroxy-N-phenyl-2-[[4-(trifluoromethyl)phenyl]iminomethyl]but-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c1-12(24)16(17(25)23-15-5-3-2-4-6-15)11-22-14-9-7-13(8-10-14)18(19,20)21/h2-11,24H,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJXPCZVYCFKLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C=NC1=CC=C(C=C1)C(F)(F)F)C(=O)NC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



